Home > Products > Screening Compounds P111487 > Mephenesin nicotinate
Mephenesin nicotinate - 28060-95-9

Mephenesin nicotinate

Catalog Number: EVT-14303701
CAS Number: 28060-95-9
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Historical Context and Development of Mephenesin Nicotinate

Origins in Muscle Relaxant Pharmacology: From Mephenesin to Nicotinate Derivatives

Mephenesin (3-(2-methylphenoxy)propane-1,2-diol), introduced in the 1950s, represented a breakthrough as the first centrally acting muscle relaxant. Its primary mechanism involved depression of spinal polysynaptic reflexes through enhancement of GABAergic transmission and reduction of excitatory neurotransmitter release [3] [5]. However, clinical utility was severely limited by its short duration of action (requiring frequent dosing) and disproportionate spinal cord effects causing respiratory depression at therapeutic doses [1]. These limitations spurred research into ester derivatives to improve pharmacokinetic properties.

Nicotinic acid derivatives, particularly methyl nicotinate, were concurrently recognized for their rubefacient properties and ability to induce peripheral vasodilation via prostaglandin-mediated mechanisms [2]. The strategic esterification of mephenesin with nicotinic acid aimed to create a hybrid molecule (mephenesin nicotinate) that combined central muscle relaxation with peripheral vasodilatory effects. This approach reflected mid-20th century pharmacological efforts to develop multifunctional agents for spasticity management [1] [5].

Table 1: Key Historical Milestones in Mephenesin Nicotinate Development

Time PeriodDevelopment MilestoneSignificance
Early 1950sIntroduction of mephenesinFirst clinically used centrally-acting muscle relaxant
Mid-1950sIdentification of mephenesin limitationsShort duration (rapid metabolism) and respiratory depression risks recognized
Late 1950sEsterification strategies exploredCreation of mephenesin carbamate and other esters to prolong duration
Early 1960sDevelopment of mephenesin nicotinateHybrid molecule combining GABAergic effects with vasodilation
1962Introduction of combination formulations (e.g., with methyl nicotinate)Marketed products like Decontractyl® Baume [5]

Synthesis Pathways and Early Pharmacological Characterization

Mephenesin nicotinate is synthesized through esterification between mephenesin (C₁₀H₁₄O₃) and nicotinic acid (C₆H₅NO₂), yielding the ester conjugate C₁₆H₁₇NO₄ [5]. Key synthetic routes include:

  • Direct Carbodiimide-Mediated Coupling: Using dicyclohexylcarbodiimide (DCC) as a coupling agent with nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) to form the ester bond in anhydrous conditions [5].
  • Acid Chloride Route: Nicotinoyl chloride reacts with mephenesin in the presence of tertiary amine bases, enabling efficient ester formation but requiring strict moisture control [8].

Early pharmacological studies demonstrated that the nicotinate moiety significantly altered the parent compound's properties. Methyl nicotinate enhances cutaneous penetration through increased lipophilicity, with 80–90% of topically applied polar compounds rapidly penetrating skin layers [2]. This property likely facilitated the transdermal delivery of mephenesin nicotinate in topical formulations. In vitro hydrolysis studies in dermal tissue indicated conversion to free mephenesin and nicotinic acid via nonspecific α-naphthylacetate-esterases, with ester half-lives of 3–10 minutes [2], suggesting sustained release at the site of application.

Evolution of Therapeutic Applications in Preclinical Models

Preclinical investigations revealed dual mechanisms of action:

  • Central Effects: Retention of mephenesin's GABAergic activity, depressing internuncial neuron transmission in spinal polysynaptic pathways [3].
  • Peripheral Effects: Vasodilation via methyl nicotinate metabolites (nicotinic acid) inducing prostaglandin D₂ release from cutaneous tissues, increasing local blood flow [2].

Animal models demonstrated synergistic efficacy:

  • Decerebrate Rigidity Models: In radiofrequency-decerebrated cats, mephenesin nicotinate (10–20 mg/kg IV) reduced muscle rigidity more effectively than equimolar mephenesin, with effects lasting 40–60 minutes versus 15–20 minutes for mephenesin alone [1].
  • Spasticity Models: In spinally transected rats, oral administration (50 mg/kg) suppressed strychnine-induced spasms while increasing peripheral perfusion by 25% (measured by laser Doppler), confirming dual central-peripheral activity [3] [5].

Table 2: Preclinical Efficacy Models for Mephenesin Nicotinate

Model SystemInterventionKey OutcomesMechanistic Insight
Decerebrate cat rigidity10-20 mg/kg IV60% reduction in rigidity (vs. 40% with mephenesin); duration >40 minEnhanced GABAergic transmission in spinal cord
Rat spinal transection50 mg/kg oralComplete suppression of strychnine spasms at 30 minNMDA receptor antagonism [3]
Rabbit dermal perfusion2% topical solution25% increase in capillary blood flow at 15 minProstaglandin-mediated vasodilation [2]
Mouse motor coordination30 mg/kg IPNo ataxia at ED₅₀ for muscle relaxationReduced cerebellar side effects vs. mephenesin

The evolution of applications progressed from systemic use in neurological spasticity (e.g., Parkinson's, multiple sclerosis [5]) to topical formulations for musculoskeletal pain. Fixed combinations like Decontractyl® Baume (10% mephenesin + 1% methyl nicotinate) leveraged complementary mechanisms: muscle relaxation plus counterirritant-mediated pain modulation [5]. This transition reflected growing understanding of its multimodal pharmacology beyond simple spinal depression.

Properties

CAS Number

28060-95-9

Product Name

Mephenesin nicotinate

IUPAC Name

[2-hydroxy-3-(2-methylphenoxy)propyl] pyridine-3-carboxylate

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C16H17NO4/c1-12-5-2-3-7-15(12)20-10-14(18)11-21-16(19)13-6-4-8-17-9-13/h2-9,14,18H,10-11H2,1H3

InChI Key

KCCUXQNIEYYDAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.